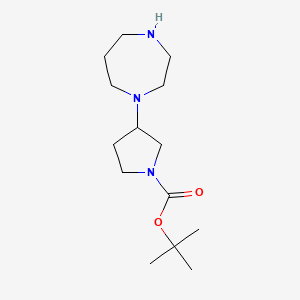

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate

描述

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused with a 1,4-diazepane moiety. The tert-butyl carbamate group at the 1-position of pyrrolidine enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, GPCR ligands, and other bioactive molecules. Its structure allows for modular functionalization, enabling precise tuning of pharmacodynamic and pharmacokinetic properties. The compound’s molecular formula is C₁₄H₂₅N₃O₂, with a molecular weight of 267.37 g/mol.

属性

分子式 |

C14H27N3O2 |

|---|---|

分子量 |

269.38 g/mol |

IUPAC 名称 |

tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-5-12(11-17)16-8-4-6-15-7-10-16/h12,15H,4-11H2,1-3H3 |

InChI 键 |

NKDJEWIEBYUTAB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCNCC2 |

产品来源 |

United States |

准备方法

General Procedure for Boc Protection

The starting material, 1,4-diazepane, is typically protected on the nitrogen using di-tert-butyl dicarbonate (Boc2O) to afford tert-butyl 1,4-diazepane-1-carboxylate. This step is crucial for selective functionalization and to prevent side reactions involving the free amine.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1,4-Diazepane | DCM | Room temp | 2–4 hours | 90–98 | Use of base such as DIPEA recommended |

| Di-tert-butyl dicarbonate |

This reaction is typically monitored by LC-MS and purified by preparative HPLC under basic conditions to yield the Boc-protected diazepane as an oil or solid.

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring is functionalized at the 3-position to introduce the amino substituent, which will later be coupled with the diazepane moiety.

Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate Derivatives

A common approach is the reductive amination of Boc-protected pyrrolidine-3-carboxaldehyde derivatives with various amines, followed by Boc protection.

Typical reductive amination conditions:

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc-protected pyrrolidine-3-carboxaldehyde | DCM or DMF | Room temp | Overnight | 85–95 | NaBH(OAc)3 as reducing agent; DIPEA as base |

The reaction mixture is worked up by aqueous sodium bicarbonate extraction and purified by preparative HPLC.

Coupling of Boc-Protected Diazepane and Pyrrolidine Units

Amide Bond Formation

The key step involves coupling tert-butyl 1,4-diazepane-1-carboxylate with functionalized pyrrolidine derivatives bearing carboxylic acid groups or activated esters.

Representative amide coupling procedure:

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| tert-butyl 1,4-diazepane-1-carboxylate | DMF | Room temp | Several hours | 90–98 | Coupling reagents: HATU; Base: DIPEA; Acid: 5-chloronicotinic acid or similar |

The reaction is monitored by LC-MS and the product is purified by preparative HPLC, yielding Boc-protected amide intermediates.

Alternative Preparation Routes and Deprotection

Preparation from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate

A related method involves starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, which is deprotected under basic conditions to yield tert-butyl 3-aminopiperidine-1-carboxylate, a close analog to the pyrrolidine derivative. This method uses bases such as alkali metal hydroxides or carbonates in solvents like tetrahydrofuran, water, or alcohols at 0–160 °C for 15 minutes to 12 hours. The reaction progress is monitored by gas chromatography or HPLC.

Summary Table of Key Preparation Methods

Analytical and Purification Techniques

- Monitoring: LC-MS and HPLC are standard for reaction monitoring and purity assessment.

- Purification: Preparative HPLC under basic conditions is preferred for isolating Boc-protected intermediates.

- Characterization: ^1H NMR (400 MHz, DMSO) confirms structure and purity, showing characteristic chemical shifts for Boc groups and ring protons.

化学反应分析

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the diazepane or tert-butyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

科学研究应用

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its potential therapeutic effects.

Industrial Applications: It can be employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

作用机制

The mechanism of action of tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The diazepane moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and selectivity, contributing to its overall pharmacological profile.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate, we compare it with structurally analogous compounds from the provided evidence and literature.

Structural Comparison

Molecular Weight and Physicochemical Properties

生物活性

Tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Structural Characteristics

This compound consists of a tert-butyl group linked to a pyrrolidine ring, which is further connected to a 1,4-diazepane moiety. This configuration provides distinct reactivity and stability compared to other similar compounds. The ability to form hydrogen bonds and engage in non-covalent interactions is significant for its pharmacological potential.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes or receptors, which is crucial in therapeutic contexts.

- Binding Affinity : Studies have assessed its binding affinities and mechanisms of action against proteins or enzymes relevant to various disease states.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate | Contains a carbamoylamino group | Potential for different reactivity patterns |

| Tert-butyl 3-amino-pyrrolidine-1-carboxylate | Lacks the diazepane moiety | Simpler structure may lead to different activity |

| N-Boc-3-piperidone | Piperidinone structure | Different ring structure alters reactivity |

| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Contains a pyrazole ring | Potentially different pharmacological properties |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : Research indicates that derivatives similar to this compound exhibit anticancer activity. For instance, modifications of piperidine derivatives have shown promising cytotoxic effects against various cancer cell lines .

- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its structural attributes may facilitate binding to metabotropic glutamate receptors, which are critical targets for stroke and neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations suggest that certain derivatives exhibit inhibitory potency against key bacterial enzymes and could serve as novel antibiotics .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(1,4-diazepan-1-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, and cross-coupling. For example:

- Ester hydrolysis : Acidic (HCl/H₂O/THF) or basic (NaOH) conditions cleave the tert-butyl group to yield pyrrolidine-1-carboxylic acid derivatives .

- Cross-coupling : Pd(PPh₃)₄ and Cs₂CO₃ in dioxane enable arylation/alkynylation of the pyrrolidine ring .

- Nucleophilic substitution : NaH in THF at 0°C facilitates alkylation with bromides or iodides .

- Data Insight : Reaction yields vary significantly with solvent choice and temperature. For instance, Pd-catalyzed cross-coupling in dioxane achieves ~60–80% yield, while ester hydrolysis under basic conditions may reduce side reactions compared to acidic hydrolysis .

Q. How is This compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, diastereotopic protons on the pyrrolidine ring show splitting patterns in H NMR .

- Mass Spectrometry (MS) : ESI-MS and HRMS validate molecular weight and fragmentation patterns, distinguishing isomers or rotamers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate resolved via HRMS) .

- X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives (e.g., (3R,4R)-configured analogs) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use of tert-butyl-protected pyrrolidines with R/S configurations (e.g., (3R)-3-aminopyrrolidine derivatives) enables enantioselective synthesis .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling reactions control stereochemistry during arylation .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers .

- Data Contradiction : Some studies report low enantiomeric excess (ee) in direct alkylation (50–60%), while others achieve >90% ee using pre-chiral intermediates .

Q. How can computational modeling optimize reaction pathways for derivatives with trifluoromethyl or fluorophenyl substituents?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for fluorination or trifluoromethylation steps .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., dichloromethane vs. acetonitrile) to stabilize charged intermediates .

- Machine Learning : Training models on existing reaction datasets (e.g., PubChem) identifies optimal conditions for novel derivatives .

- Case Study : ICReDD’s workflow reduced reaction optimization time for tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate by 40% via computational-experimental feedback loops .

Q. What are the conflicting reports on the biological activity of this compound, and how can they be resolved experimentally?

- Methodological Answer :

- Contradiction : Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no significant effect.

- Resolution Strategies :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) .

- Target Engagement Assays : Use SPR or ITC to measure binding affinity to proposed targets (e.g., COX-2) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes, as instability may explain false negatives .

Critical Research Gaps and Recommendations

- Stereochemical Complexity : Prioritize chiral HPLC or enzymatic resolution for derivatives with multiple stereocenters .

- Biological Mechanism : Combine proteomics and transcriptomics to map multi-target interactions .

- Scalability : Transition batch synthesis to continuous flow reactors for high-purity gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。